molecular formula C14H26N2O3 B1322295 tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate CAS No. 550371-60-3

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate

Cat. No.: B1322295
CAS No.: 550371-60-3
M. Wt: 270.37 g/mol
InChI Key: JXCIZISJGQOEGI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, a piperidyl ring, and an azetidine ring

Properties

IUPAC Name

tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(10-16)15-7-5-14(4,18)6-8-15/h11,18H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCIZISJGQOEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2CN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The general reaction scheme can be summarized as follows:

  • Formation of Piperidyl Intermediate :
    • A piperidine derivative is functionalized to introduce a hydroxyl group at the 4-position and a methyl group for steric hindrance.
  • Coupling with Azetidine Carboxylate :
    • The functionalized piperidine reacts with an azetidine carboxylic acid derivative under coupling conditions, often using activating agents like carbodiimides (e.g., EDC or DCC).
  • Introduction of Boc Group :
    • The Boc group is introduced to protect the azetidine nitrogen during subsequent reactions.

Detailed Stepwise Synthesis

Step 1: Functionalization of Piperidine

  • Reagents :
    • Piperidine.
    • A hydroxylating agent (e.g., hydrogen peroxide or mCPBA).
    • A methylating agent (e.g., methyl iodide).
  • Conditions :
    • Solvent: Anhydrous dichloromethane or acetonitrile.
    • Temperature: Room temperature to mild heating (~50°C).

Step 2: Coupling Reaction

  • Reagents :
    • Functionalized piperidine.
    • Azetidine carboxylic acid derivative.
    • Coupling agents such as EDC or DCC.
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or dichloromethane.
    • Temperature: Room temperature under a nitrogen atmosphere.

Step 3: Protection with Boc Group

  • Reagents :
    • Di-tert-butyl dicarbonate (Boc2O).
    • Base catalyst (e.g., triethylamine or pyridine).
  • Conditions :
    • Solvent: Anhydrous dichloromethane.
    • Temperature: Room temperature.

Key Reaction Parameters

Parameter Details
Atmosphere Inert (nitrogen or argon) to avoid oxidation or hydrolysis
Temperature Typically between room temperature and ~50°C
Solvents Dichloromethane, DMF, acetonitrile
Protecting Group Reagent Di-tert-butyl dicarbonate
Activating Agents Carbodiimides like EDC or DCC

Analytical Characterization

After synthesis, the compound is characterized using analytical techniques to confirm its structure and purity:

  • NMR Spectroscopy :

    • Distinct signals for hydroxyl (-OH), methyl (-CH3), and tert-butoxy (-C(CH3)3) groups.
  • Chromatography :

    • High-performance liquid chromatography (HPLC) is used to assess purity levels.
  • Mass Spectrometry :

    • Confirms molecular weight (270.37 g/mol).

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets related to neurological disorders.

  • Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties against amyloid-beta toxicity in astrocytes, which is significant in the context of Alzheimer's disease. The compound has shown moderate protective effects by reducing inflammatory markers such as TNF-α and free radicals in cell cultures .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacological studies.

  • Acetylcholinesterase Inhibition : Some studies suggest that related compounds may act as acetylcholinesterase inhibitors, which are crucial in treating cognitive decline associated with Alzheimer's disease . This suggests that this compound could be explored for similar properties.

Synthetic Chemistry

In synthetic applications, the compound serves as an intermediate for the development of more complex molecules.

  • Building Block for Synthesis : The unique structure allows it to be used as a building block in the synthesis of other pharmacologically active compounds. Its ability to undergo various chemical transformations makes it valuable in drug development pipelines .

Case Studies

Several studies have documented the efficacy and application of this compound in various settings:

StudyFocusFindings
Study on NeuroprotectionInvestigated protective effects against amyloid-beta toxicityDemonstrated reduction in TNF-α levels and free radical formation in astrocytes
Synthetic Pathway DevelopmentExplored efficient synthesis routes for related compoundsImproved yields and reduced by-products during synthesis

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate

Comparison: tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures.

Biological Activity

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate (CAS No. 550371-60-3) is a synthetic organic compound that has garnered interest for its potential biological activities. Characterized by a molecular formula of C14H26N2O3, this compound features a tert-butyl group, a piperidyl ring, and an azetidine ring, making it a versatile building block in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been shown to modulate the activity of specific molecular targets, leading to changes in biochemical pathways. This interaction is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. These interactions can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
  • Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect astrocytes from toxicity induced by amyloid-beta peptides. Specifically, it showed a significant improvement in cell viability when co-administered with amyloid-beta, suggesting its potential as a neuroprotective agent .
  • Antioxidant Activity : Although the compound exhibits moderate antioxidant properties, its primary action appears to be through enzyme inhibition rather than direct free radical scavenging .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionInhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM)
NeuroprotectionIncreased astrocyte viability in presence of Aβ1-42 peptide (62.98% vs. 43.78% viability)
Antioxidant ActivityModerate antioxidant effect; primarily acts through enzyme inhibition

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from piperidyl derivatives. The reaction conditions are optimized for yield and purity, often employing organic solvents and catalysts.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with azetidine and 4-hydroxy-4-methylpiperidine as core precursors. Protect the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
  • Step 2 : Couple the Boc-protected azetidine with 4-hydroxy-4-methylpiperidine using a nucleophilic substitution or reductive amination approach. For sterically hindered systems, employ catalysts like HATU or EDCI with DMAP to improve yields .
  • Optimization Tips :
  • Solvent selection (e.g., DMF for polar aprotic conditions or THF for milder reactions).
  • Temperature control (0–25°C) to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation or dermal contact. Work in a fume hood to mitigate exposure to dust .
  • Storage : Store at -20°C in a desiccator under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group and oxidation of the piperidine moiety .
  • Stability Tests : Conduct periodic HPLC purity checks (e.g., C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing the compound’s structural integrity and purity in complex matrices?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • Use ¹H/¹³C NMR to confirm regiochemistry of the azetidine-piperidine linkage. Key signals: tert-butyl (δ ~1.4 ppm, singlet) and hydroxy group (broad peak at δ ~1.5–2.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) :
  • Validate molecular formula (e.g., [M+H]⁺ ion for C₁₄H₂₇N₃O₃: expected m/z 285.2048) .
  • X-ray Crystallography :
  • Resolve stereochemical ambiguities by growing single crystals in ethyl acetate/hexane mixtures .

Q. How does the steric and electronic environment of the tert-butyl group influence reactivity in downstream functionalization reactions?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group shields the azetidine nitrogen, reducing susceptibility to nucleophilic attack. This necessitates harsher conditions (e.g., TFA in DCM) for Boc deprotection .
  • Electronic Effects : The electron-withdrawing carbamate group stabilizes adjacent charges, enabling selective modifications (e.g., alkylation at the piperidine hydroxyl) .
  • Case Study : In Suzuki-Miyaura coupling, the tert-butyl group minimizes undesired π-π stacking, improving cross-coupling efficiency .

Contradictions and Resolutions

  • Contradiction : Some safety data sheets (SDS) classify similar compounds as "not hazardous" (e.g., ), while others recommend stringent PPE ( ).

    • Resolution : Assume a precautionary approach. Even if unclassified, use PPE due to the compound’s structural similarity to bioactive piperidine derivatives .
  • Contradiction : Variability in synthetic yields for sterically hindered intermediates.

    • Resolution : Optimize coupling steps using microwave-assisted synthesis (e.g., 50°C, 30 min) to enhance reaction efficiency .

Notes for Experimental Design

  • Scale-Up Challenges : Pilot small-scale reactions (1–5 mmol) before scaling to >10 mmol. Monitor exothermic reactions during Boc deprotection .
  • Data Reproducibility : Pre-dry solvents (e.g., molecular sieves for DCM) to minimize variability in moisture-sensitive steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.